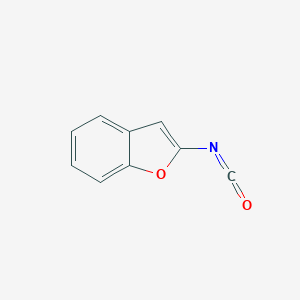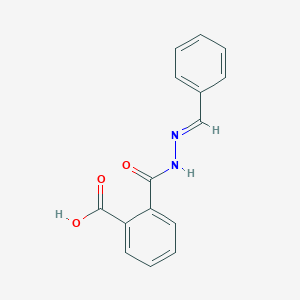
1,2-Benzenedicarboxylic acid, mono((phenylmethylene)hydrazide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Benzenedicarboxylic acid, mono((phenylmethylene)hydrazide), also known as benzilic acid hydrazone, is a chemical compound that has been widely used in scientific research. This compound is a derivative of benzilic acid, which is a white crystalline solid that is used as a precursor in the synthesis of various organic compounds. Benzilic acid hydrazone is a yellow solid that is soluble in organic solvents and has been studied for its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1,2-Benzenedicarboxylic acid, mono((phenylmethylene)hydrazide) acid hydrazone is not fully understood. However, it is believed to act as a chelating agent, forming complexes with metal ions. These complexes have been studied for their potential applications in catalysis and materials science.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1,2-Benzenedicarboxylic acid, mono((phenylmethylene)hydrazide) acid hydrazone have not been extensively studied. However, it has been shown to have low toxicity in animal studies, indicating its potential as a safe and effective compound for scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
Benzilic acid hydrazone has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yield and purity. It is also soluble in organic solvents, making it easy to handle and manipulate. However, its limited solubility in water may limit its applications in certain experiments.
Orientations Futures
There are several future directions for the study of 1,2-Benzenedicarboxylic acid, mono((phenylmethylene)hydrazide) acid hydrazone. One potential application is in the synthesis of metal complexes for catalysis and materials science. Another potential application is in the synthesis of organic compounds, including pharmaceuticals and agrochemicals. Further studies are needed to fully understand the mechanism of action of 1,2-Benzenedicarboxylic acid, mono((phenylmethylene)hydrazide) acid hydrazone and its potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of 1,2-Benzenedicarboxylic acid, mono((phenylmethylene)hydrazide) acid hydrazone involves the reaction of 1,2-Benzenedicarboxylic acid, mono((phenylmethylene)hydrazide) acid with phenylhydrazine in the presence of a catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which is then converted into the final product. The synthesis method has been optimized to yield high purity and yield of the product.
Applications De Recherche Scientifique
Benzilic acid hydrazone has been studied for its potential applications in various fields of scientific research. It has been used as a ligand in the synthesis of metal complexes, which have been studied for their potential applications in catalysis and materials science. It has also been used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Propriétés
Numéro CAS |
160282-34-8 |
|---|---|
Nom du produit |
1,2-Benzenedicarboxylic acid, mono((phenylmethylene)hydrazide) |
Formule moléculaire |
C15H12N2O3 |
Poids moléculaire |
268.27 g/mol |
Nom IUPAC |
2-[[(E)-benzylideneamino]carbamoyl]benzoic acid |
InChI |
InChI=1S/C15H12N2O3/c18-14(12-8-4-5-9-13(12)15(19)20)17-16-10-11-6-2-1-3-7-11/h1-10H,(H,17,18)(H,19,20)/b16-10+ |
Clé InChI |
JLCSXGCJCSITQE-MHWRWJLKSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2C(=O)O |
SMILES |
C1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2C(=O)O |
Synonymes |
1,2-Benzenedicarboxylic acid, mono((phenylmethylene)hydrazide) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B64873.png)
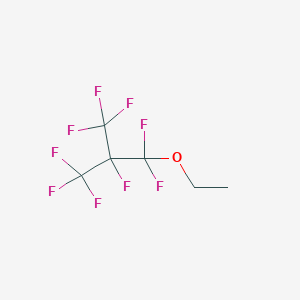
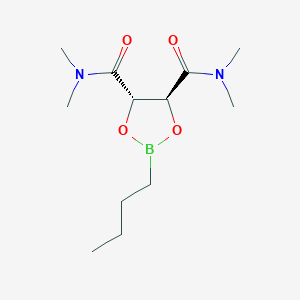
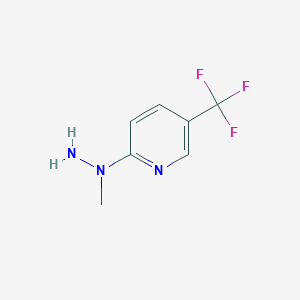
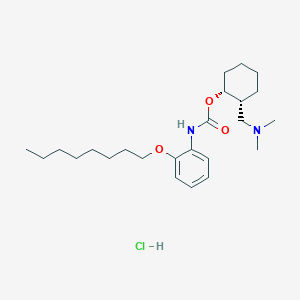

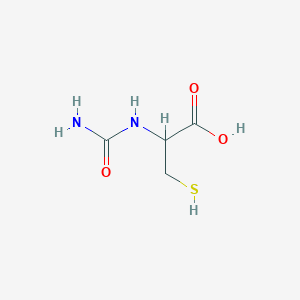
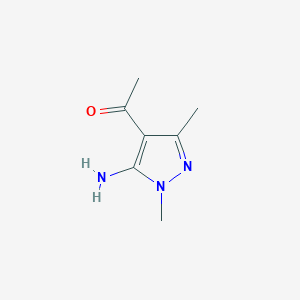
![1-[2-(2,2,2-Trifluoroethoxy)phenyl]piperazine](/img/structure/B64893.png)
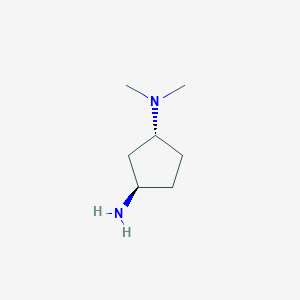
![5,6-Dimethylisoxazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B64896.png)
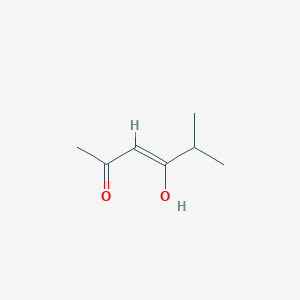
![Methyl 6-oxabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B64902.png)
